

Spectroscopic Characterization of Mal-EGGGG-PEG8-amide-bis(deoxyglucitol): A Technical Guide

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Compound of Interest

Compound Name: *Mal-EGGGG-PEG8-amide-bis(deoxyglucitol)*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize the bifunctional linker, **Mal-EGGGG-PEG8-amide-bis(deoxyglucitol)**. This molecule is a key component in the construction of Antibody-Drug Conjugates (ADCs), serving as a cleavable linker with a maleimide group for conjugation to antibodies, a peptide sequence, a polyethylene glycol (PEG) spacer for solubility, and bis(deoxyglucitol) moieties. Due to the limited availability of specific experimental spectra for this compound in the public domain, this guide presents a summary of expected spectroscopic data based on its chemical structure and data from analogous compounds.

Chemical Structure and Properties

Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) is a complex molecule with distinct functional units amenable to spectroscopic analysis. A certificate of analysis for a commercially available sample indicates that its identity and purity are confirmed by ¹H NMR and LCMS, with a purity of 99.61%^[1].

Table 1: Physicochemical Properties^[1]^[2]^[3]

Property	Value	Source
Molecular Formula	C55H94N10O31	MedchemExpress[1], PubChem[2]
Molecular Weight	1391.38 g/mol	MedchemExpress[1], ChemExpress[3]
Appearance	White to off-white solid	MedchemExpress[1]
CAS Number	2360920-01-8	MedchemExpress[1]

Spectroscopic Characterization

The structural elucidation and confirmation of **Mal-EGGGG-PEG8-amide-bis(deoxyglucitol)** relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the presence of key structural motifs within the molecule. The spectrum is expected to be complex due to the number of protons in different chemical environments.

Table 2: Expected ¹H NMR Chemical Shifts

Functional Group	Expected Chemical Shift (ppm)	Multiplicity
Maleimide Protons	~6.7	s
Peptide Backbone α -Protons	3.5 - 4.5	m
PEG Methylene Protons (-CH ₂ CH ₂ O-)	~3.6	s (broad)
Deoxyglucitol Protons	3.4 - 4.0	m
Amide Protons (-NH-)	7.5 - 8.5	m

Experimental Protocol: ^1H NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **Mal-EGGGG-PEG8-amide-bis(deoxyglucitol)** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D_2O , DMSO-d_6).
- Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
- Acquisition Parameters:
 - Pulse Program: Standard ^1H acquisition.
 - Number of Scans: 16-64, depending on sample concentration.
 - Relaxation Delay: 1-2 seconds.
 - Temperature: 298 K.
- Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight of the compound and confirming its elemental composition. Electrospray ionization (ESI) is a suitable technique for this large, polar molecule.

Table 3: Expected Mass Spectrometry Data

Ion	Expected m/z
$[\text{M}+\text{H}]^+$	1391.62
$[\text{M}+\text{Na}]^+$	1413.60

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LCMS)

- Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent mixture such as water/acetonitrile with 0.1% formic acid.
- Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with a liquid chromatography system.
- Chromatography:
 - Column: C18 reverse-phase column.
 - Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
 - Flow Rate: 0.2-0.5 mL/min.
- Mass Spectrometry:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Scan Range: m/z 100-2000.
 - Source Parameters: Optimize capillary voltage, cone voltage, and desolvation gas flow and temperature for maximal signal.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peaks and compare with the theoretical values. The LC component will also provide information on the purity of the sample.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule. The spectrum will be a composite of the vibrations of the maleimide, peptide, PEG, and hydroxyl groups.

Table 4: Expected FTIR Absorption Bands

Functional Group	Wavenumber (cm ⁻¹)	Description
N-H Stretch (Amide)	3300-3500	
C-H Stretch	2850-3000	
C=O Stretch (Maleimide)	~1700	
C=O Stretch (Amide I)	~1650	
N-H Bend (Amide II)	~1540	
C-O-C Stretch (PEG)	~1100	Strong, characteristic band[4]
O-H Stretch (Deoxyglucitol)	3200-3600	Broad

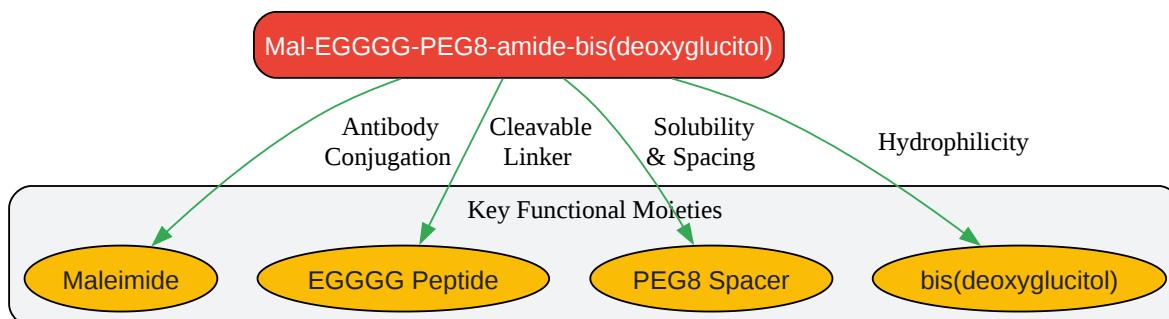
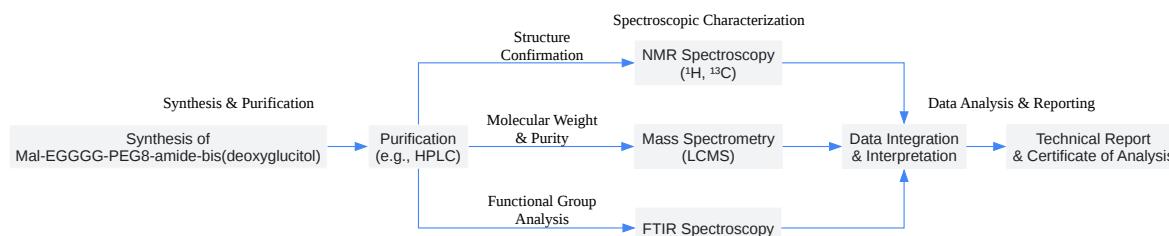
Experimental Protocol: FTIR Spectroscopy

- Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a standard FTIR spectrometer.
- Acquisition:
 - Scan Range: 4000-400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of Scans: 16-32.
- Data Analysis: Collect a background spectrum of the empty sample compartment or pure KBr pellet. Acquire the sample spectrum and ratio it against the background. Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Workflow and Relationships

The following diagrams illustrate the general workflow for the spectroscopic characterization of **Mal-EGGGG-PEG8-amide-bis(deoxyglucitol)** and the relationship between its structural

components.



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